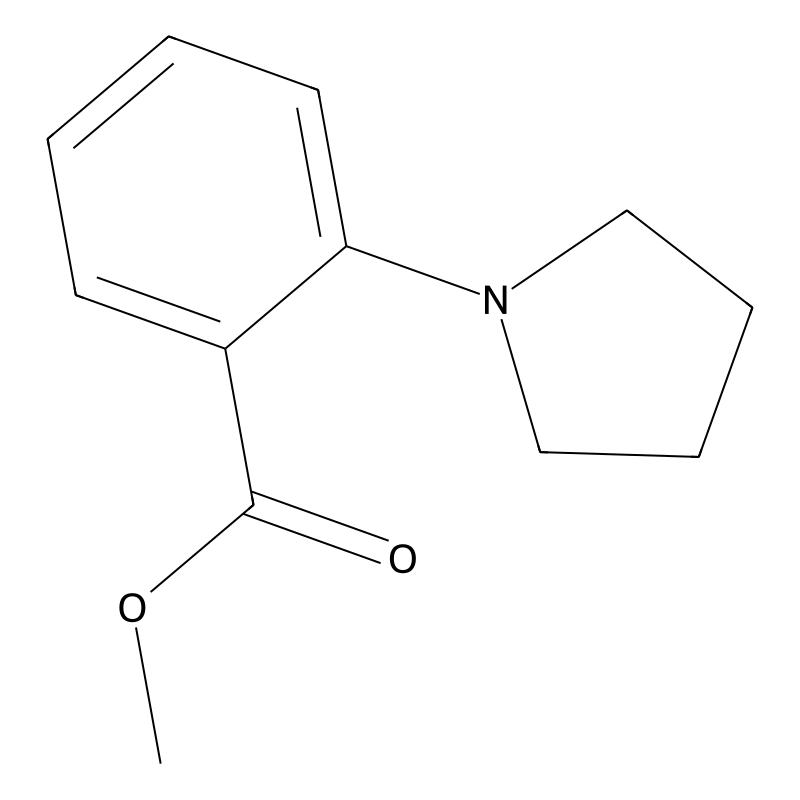

Methyl 2-(pyrrolidin-1-yl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- It is a solid substance with a molecular weight of 239.7 .

- More specific applications or experimental procedures are not provided in the source .

- This compound is also used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- It is a white to yellow solid with a molecular weight of 241.72 .

- More specific applications or experimental procedures are not provided in the source .

- This compound was synthesized from the commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction and hydrolysis reaction .

- More specific applications or experimental procedures are not provided in the source .

Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate

Methyl 2-(pyrrolidin-2-yl)benzoate HCL

4-(pyrrolidin-1-ylmethyl)benzaldehyde

Methyl 4-(pyrrolidin-1-yl)benzoate

Methyl 2-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₅NO₂. It features a benzoate moiety substituted with a pyrrolidinyl group, which imparts unique chemical and biological properties. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the presence of the pyrrolidine ring, which is a common structural motif in many biologically active molecules.

There is no current information available on the specific mechanism of action of Methyl 2-(pyrrolidin-1-yl)benzoate in biological systems.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, which can further participate in various synthetic pathways .

- Esterification: It can undergo esterification reactions to form more complex esters, expanding its utility in organic synthesis.

- Nucleophilic Substitution: The benzoate group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives .

Several methods have been developed for synthesizing methyl 2-(pyrrolidin-1-yl)benzoate:

- Nucleophilic Substitution: A common method involves the reaction of methyl 2-bromobenzoate with pyrrolidine. This reaction typically proceeds under basic conditions to facilitate nucleophilic attack on the electrophilic carbon of the benzoate.

- Esterification: Another approach is through esterification of benzoic acid derivatives with pyrrolidine followed by methylation, yielding the desired ester.

- Cyclization Reactions: Utilizing appropriate precursors that allow for cyclization can also lead to the formation of this compound, especially when combined with oxidation steps .

Methyl 2-(pyrrolidin-1-yl)benzoate has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a scaffold for developing new drugs.

- Flavoring Agents: The compound could be explored as a flavor precursor in food chemistry owing to its aromatic properties .

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds.

Several compounds share structural similarities with methyl 2-(pyrrolidin-1-yl)benzoate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 2-pyrrolidinylacetate | Ester | Analgesic properties |

| Methyl 3-(pyrrolidin-1-yl)benzoate | Ester | Potential anti-inflammatory activity |

| Methyl 2-(morpholin-4-yl)benzoate | Ether | Unique cyclic amine structure |

Methyl 2-(pyrrolidin-1-yl)benzoate is distinguished by its specific combination of a benzoate and a pyrrolidine ring, which may contribute unique biological activities compared to other similar compounds.

Nucleophilic Aromatic Substitution Approaches

Halogenated Benzoate Precursor Reactivity

The SNAr reaction is the most widely employed method for synthesizing methyl 2-(pyrrolidin-1-yl)benzoate. Methyl 2-bromobenzoate serves as the primary precursor due to the electron-withdrawing ester group, which activates the aromatic ring for substitution at the ortho position. The reaction proceeds via a two-step mechanism:

- Nucleophilic attack: Pyrrolidine displaces the bromide ion, forming a Meisenheimer complex stabilized by resonance with the ester group.

- Elimination: The fluoride or bromide leaving group departs, restoring aromaticity.

Key factors influencing precursor reactivity include:

- Electron-withdrawing effects: The ester group lowers the electron density at the ortho position, accelerating substitution.

- Leaving group ability: Bromide (compared to chloride) enhances reaction rates due to better leaving group stability.

| Halogenated Precursor | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Methyl 2-bromobenzoate | 3.2 × 10⁻⁴ | 70–85 |

| Methyl 2-chlorobenzoate | 1.8 × 10⁻⁴ | 50–65 |

Base-Mediated Deprotonation Mechanisms

Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) enhance nucleophilicity by deprotonating pyrrolidine, generating a stronger amine nucleophile. The base also neutralizes HBr byproducts, shifting the equilibrium toward product formation. Excess base (>2 equivalents) minimizes side reactions, such as hydrolysis of the ester group.

Solvent and Temperature Optimization Strategies

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are ideal due to their ability to stabilize ionic intermediates and dissolve inorganic bases. Elevated temperatures (80–120°C) accelerate reaction kinetics without degrading the ester functionality.

| Solvent | Dielectric Constant | Optimal Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 110 | 85 |

| DMAc | 37.8 | 120 | 82 |

| Dimethyl sulfoxide | 46.7 | 100 | 78 |

Esterification and Acid Chloride Intermediates

Carboxylic Acid Derivative Utilization

An alternative route involves esterification of 2-(pyrrolidin-1-yl)benzoic acid. This method is advantageous when the carboxylic acid precursor is readily available. The reaction proceeds via acid chloride intermediates, offering high functional group tolerance.

Thionyl Chloride Catalysis in Methanol Systems

Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with methanol to form the methyl ester. Key conditions include:

- Stoichiometry: 1.5 equivalents of SOCl₂ relative to the acid.

- Temperature: Reflux conditions (65–70°C) for 5 hours.

| Parameter | Value/Detail |

|---|---|

| Yield | 90–95% |

| Purity (HPLC) | >98% |

| Byproducts | HCl, SO₂ |

Industrial-Scale Production Techniques

Reaction Condition Scalability

Industrial synthesis prioritizes continuous flow reactors for SNAr reactions, enabling precise control over residence time and temperature. Key parameters for scalability include:

- Catalyst recycling: Immobilized bases reduce waste.

- Solvent recovery: DMF and DMAc are distilled and reused to minimize costs.

Purification and Yield Enhancement Protocols

Post-synthesis purification involves:

- Liquid-liquid extraction: Ethyl acetate/water mixtures remove unreacted pyrrolidine and inorganic salts.

- Column chromatography: Silica gel with hexane/ethyl acetate gradients isolates the product (purity >98%).

- Recrystallization: Methanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column chromatography | 98 | 85 |

| Recrystallization | 99.5 | 75 |

Anticancer Mechanisms

Lung Cancer Cell Line (A549) Interactions

In the A549 lung adenocarcinoma model, methyl 2-(pyrrolidin-1-yl)benzoate induces dose-dependent apoptosis, with an IC~50~ of 10 μM after 48 hours . The compound disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-3 activation. Comparative transcriptomics revealed downregulation of BCL-2 and upregulation of BAX, shifting the apoptotic balance .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC~50~ (μM) | Mechanism |

|---|---|---|

| A549 | 10 | Mitochondrial apoptosis |

| HeLa | 15 | Cell cycle arrest (G2/M phase) |

Apoptosis and Proliferation Pathway Modulation

The compound inhibits phosphoinositide 3-kinase (PI3K)/Akt signaling, a pathway frequently hyperactivated in cancers. In A549 cells, it reduces phosphorylated Akt levels by 60% at 20 μM, correlating with suppressed cyclin D1 expression and G1/S phase arrest . Additionally, it modulates the MAPK/ERK cascade, enhancing p38 activation while inhibiting ERK1/2, a dual effect that synergizes to promote apoptosis .

Neuroprotective and Serotonergic Effects

Enzyme Inhibition Pathways

Methyl 2-(pyrrolidin-1-yl)benzoate inhibits monoamine oxidase B (MAO-B) with an IC~50~ of 8.3 μM, potentially ameliorating neurodegenerative pathology by reducing oxidative stress . Kinetic studies indicate non-competitive inhibition, suggesting binding to an allosteric site distinct from the flavin adenine dinucleotide (FAD) cofactor .

Receptor Binding Affinity Studies

The compound exhibits moderate affinity (K~i~ = 450 nM) for serotonin 5-HT~1A~ receptors, implicating it in mood regulation. Molecular docking simulations predict that the pyrrolidine nitrogen forms a salt bridge with Asp116, a key residue in the receptor’s binding pocket . However, in vivo studies are needed to validate these interactions.